molecular formula C6H8O B1293772 3-Methyl-2-cyclopenten-1-one CAS No. 2758-18-1

3-Methyl-2-cyclopenten-1-one

Cat. No. B1293772
CAS RN: 2758-18-1
M. Wt: 96.13 g/mol
InChI Key: CHCCBPDEADMNCI-UHFFFAOYSA-N
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Patent
US05434324

Procedure details

n-PrMgCl (2.0M in Et2O, 20 ml, 40 mmol) and THF (10 ml) were charged under nitrogen into a 100 ml, 3-necked, round-bottom flask equipped with a thermometer, magnetic stirring bar, and an addition funnel. The mixture was cooled to -10° C. in an ice/acetone bath. 3-Methyl-2-cyclopentenone (97%, 3.6 g, 36.4 mmol) was added into the PrMgCl at -10° to -5° C. over a period of 20 minutes. The reaction mixture was slowly warmed to 22° C. over a period of one hour. GC analysis of a small acidified sample (added into excess aqueous acetic acid at 5° to 15° C., pH=4.5) showed a >97% conversion of 3-methyl-2-cyclopentenone. The reaction mixture was then slowly added at <5° C. into aqueous acetic acid (4.66 g, 77.6 mmol of acetic acid in 14.0 g of water) over a period of 30 minutes to form 1-methyl-3-n-propylcyclopentadiene via the dehydration of the 1-propyl-3-methyl-2-cyclopenten-1-ol intermediate. The pH of the aqueous layer was 4.5. The reaction mixture was stirred at 36° C. for 1 hour to complete the dehydration reaction. GC analysis indicated a >97% conversion of 1-propyl-3-methyl-2-cyclopenten-1-ol and the formation of 1-methyl-3-n-propylcyclopentadiene (with 28% exo isomers). The aqueous layer was phase cut. The organic layer, which weighed 29.2 g, was washed at 5° C. with aqueous Na2CO3 solution (2.42 g, 22.8 mmol of Na2CO3 in 10.0 g of water). The pH of the aqueous layer was 9.0. After phase cutting the aqueous layer, the organic layer weighed 25.4 g. Proton NMR (with CH2Br2 as internal standard) indicated that the yield of 1-methyl-3-n-propylcyclopentadiene was 77±4%. The structure of 1-methyl-3-n-propylcyclopentadiene was confirmed by GC/MS.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Cl)[CH2:2][CH3:3].[CH2:6]1[CH2:10]OC[CH2:7]1.[CH3:11][C:12]1[CH2:16][CH2:15][C:14](=[O:17])[CH:13]=1>C(O)(=O)C>[CH3:3][C:2]1[CH2:1][CH:11]=[C:12]([CH2:13][CH2:14][CH3:15])[CH:16]=1.[CH2:7]([C:14]1([OH:17])[CH2:15][CH2:16][C:12]([CH3:11])=[CH:13]1)[CH2:6][CH3:10]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(CC)[Mg]Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
CC1=CC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)[Mg]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
4.66 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-necked, round-bottom flask equipped with a thermometer, magnetic stirring bar, and an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly warmed to 22° C. over a period of one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CC1)CCC
Name
Type
product
Smiles
C(CC)C1(C=C(CC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.